molecular formula C36H58O12 B2478608 Trachelosperoside B1 CAS No. 109742-56-5

Trachelosperoside B1

Cat. No.: B2478608
CAS No.: 109742-56-5
M. Wt: 682.848
InChI Key: PYVIEWYHDWMVSX-MCLQBMAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trachelosperoside B1 involves multiple steps, starting from the extraction of the precursor compounds from plant sources. The key steps include glycosylation reactions where the triterpenoid core is linked to a glucose moiety. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes such as chromatography. Advances in biotechnological methods, including the use of genetically modified microorganisms, are being explored to enhance the production efficiency and sustainability of this compound .

Chemical Reactions Analysis

Types of Reactions: Trachelosperoside B1 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome .

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Trachelosperoside B1 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway . The glycoside moiety enhances its solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

  • Niga-ichigoside-F1
  • 4-epi-niga-ichigoside
  • Trachelosperogenin B
  • Arjunolic acid

Comparison: Trachelosperoside B1 stands out due to its unique glycosylation pattern, which significantly influences its pharmacological properties. Compared to similar compounds, it exhibits a broader range of biological activities, particularly its potent anti-inflammatory and antitumor effects . The presence of multiple hydroxyl groups in its structure enhances its solubility, making it more bioavailable than some of its analogs .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O12/c1-18-8-11-35(30(45)48-29-26(43)25(42)24(41)21(15-37)47-29)13-12-32(3)19(27(35)34(18,5)46)6-7-22-31(2)14-20(40)28(44)36(16-38,17-39)23(31)9-10-33(22,32)4/h6,18,20-29,37-44,46H,7-17H2,1-5H3/t18-,20-,21-,22?,23?,24-,25+,26-,27-,28+,29+,31-,32-,33-,34-,35+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVIEWYHDWMVSX-MCLQBMAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(CO)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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